![molecular formula C8H10Cl2NPS B14638441 [4-(Dimethylamino)phenyl]phosphonothioic dichloride CAS No. 53772-62-6](/img/structure/B14638441.png)
[4-(Dimethylamino)phenyl]phosphonothioic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)phenyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NPS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a phosphonothioic dichloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonothioic dichloride typically involves the reaction of 4-(dimethylamino)aniline with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(Dimethylamino)aniline} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonothioic dichloride group can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphonothioic acid derivatives or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Substituted phosphonothioic dichloride derivatives.
Oxidation Reactions: Phosphonothioic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylamino)phenyl]phosphonothioic dichloride is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonothioic acid derivatives and other related compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein phosphorylation. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential use as a therapeutic agent. Its unique chemical properties may enable the development of novel drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and flame retardants.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The phosphonothioic dichloride group is particularly reactive, allowing the compound to act as an effective inhibitor or modifier of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonothioic dichloride: Similar structure but lacks the dimethylamino group.
Dichlorophenylphosphine sulfide: Contains a phenyl group bonded to a phosphine sulfide group with two chlorine atoms.
Phenylphosphonothionodichloridate: Similar to phenylphosphonothioic dichloride but with different substituents.
Uniqueness
The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonothioic dichloride imparts unique chemical properties, such as increased nucleophilicity and reactivity
Properties
CAS No. |
53772-62-6 |
|---|---|
Molecular Formula |
C8H10Cl2NPS |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-dichlorophosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NPS/c1-11(2)7-3-5-8(6-4-7)12(9,10)13/h3-6H,1-2H3 |
InChI Key |
BVFDIQLHRGIVIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


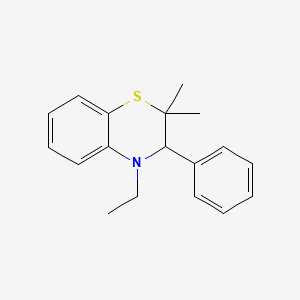


![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

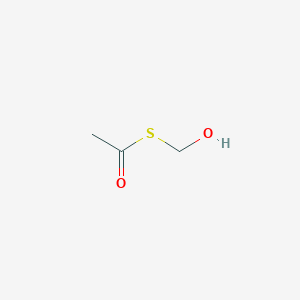

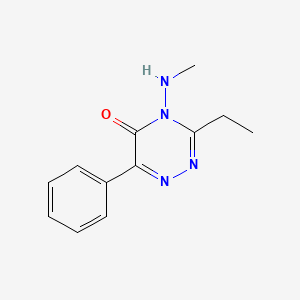
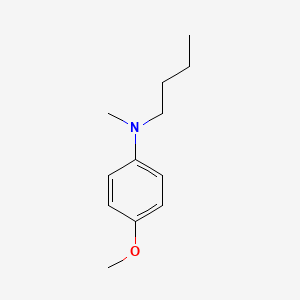
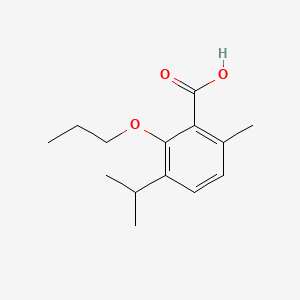
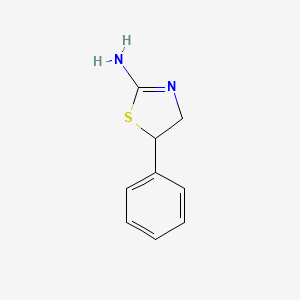
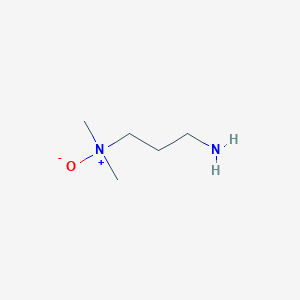

![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
